molecular formula C16H23NO5S B2895906 3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448124-63-7

3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No. B2895906
CAS RN: 1448124-63-7
M. Wt: 341.42
InChI Key: QWNAYVJUVZRNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one, also known as MPS or 4-MeO-Piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPS belongs to the class of piperidone compounds and is structurally similar to other compounds such as MDPV and Mephedrone.

Scientific Research Applications

Polymorphism and Solution Structures

Strategy for Controlling Polymorphism and Monitoring Solution Structures

One study focused on the polymorphism of ASP3026, a compound related to 3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one. The research identified five polymorphs and explored the influence of crystallization process parameters on their nucleation. The study also investigated the relationship between polymorphs and solution structures before nucleation using in situ Raman spectroscopy, highlighting the importance of temperature control for obtaining specific polymorphs (Takeguchi et al., 2015).

Anodic Methoxylation of Piperidine Derivatives

Effect of N-acyl and N-sulfonyl Groups on Anodic Methoxylation

Another study explored the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. This process was analyzed using cyclic voltammetry and conducted at various anodes and electrolytes, focusing on the formation of α-monomethoxy and α,α'-dimethoxy derivatives. The findings contribute to understanding the electrochemical behavior of these compounds (Golub & Becker, 2015).

Synthesis of N-acylaminoalkyl Sulfones

Transformation of N-acyl-α-amino Acids to N-acylaminoalkyl Sulfones

Research has shown the conversion of N-(1-methoxyalkyl)amides or carbamates with sodium aryl sulfinates to produce 1-(N-acylamino)alkyl sulfones. This transformation provides an effective method for synthesizing a variety of N-acylaminoalkyl sulfones from N-acyl-α-amino acids, demonstrating the versatility of these compounds in chemical synthesis (Adamek et al., 2014).

Phosphoinositide-3-Kinase Inhibitors

Evaluation of Substituted Alcohols as Replacements for Piperazine Sulfonamide

In the development of PI3Kα inhibitors, a study identified a compound where the piperazine sulfonamide portion was replaced with aliphatic alcohols. This compound showed good in vitro efficacy and pharmacokinetic parameters, indicating potential therapeutic applications (Lanman et al., 2014).

Antitumor Sulfonamides

Structure and Gene Expression Relationship of Antitumor Sulfonamides

A study on sulfonamide-focused libraries evaluated their antitumor activity and gene expression changes. This research illuminated essential pharmacophore structures and drug-sensitive cellular pathways, providing insights into the therapeutic potential of these compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (Owa et al., 2002).

properties

IUPAC Name

3-methoxy-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-21-12-9-16(18)17-10-7-15(8-11-17)23(19,20)14-5-3-13(22-2)4-6-14/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNAYVJUVZRNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.